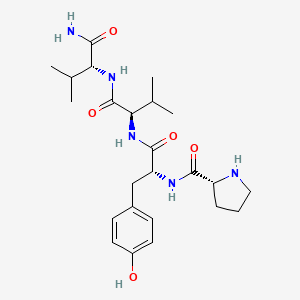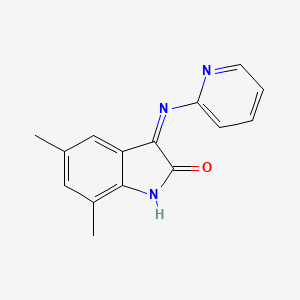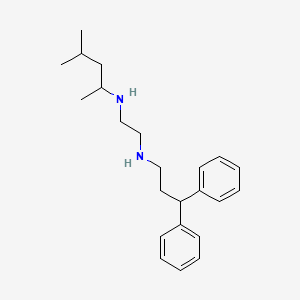![molecular formula C16H11NO2 B12595248 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole CAS No. 648422-69-9](/img/structure/B12595248.png)
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the phenyl ring, which is further connected to the benzoxazole core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ein übliches Verfahren beinhaltet die Reaktion von o-Aminophenol mit 4-(Prop-2-yn-1-yloxy)benzaldehyd unter sauren Bedingungen, um das gewünschte Benzoxazolderivat zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsyntheseverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-Benzoxazol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Prop-2-yn-1-yloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine große Bandbreite an Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-Benzoxazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-Benzoxazol beinhaltet seine Interaktion mit molekularen Zielstrukturen durch seine funktionellen Gruppen. Die Prop-2-yn-1-yloxygruppe ermöglicht die kovalente Modifikation biologischer Zielstrukturen unter UV-Licht, was sie für die Photoaffinitätsmarkierung nützlich macht . Der Benzoxazol-Kern kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität beeinflussen, was zu spezifischen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets under UV light, making it useful in photoaffinity labeling . The benzoxazole core can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanon: Diese Verbindung enthält ebenfalls eine Prop-2-yn-1-yloxygruppe und wird als chemische Sonde verwendet.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoesäure: Eine weitere Verbindung mit einer ähnlichen Struktur, die bei der Synthese chemischer Sonden verwendet wird.
Einzigartigkeit
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-Benzoxazol ist durch seinen Benzoxazol-Kern einzigartig, der spezifische chemische und biologische Eigenschaften bietet, die in anderen ähnlichen Verbindungen nicht vorhanden sind. Seine Fähigkeit, Photoaffinitätsmarkierungen durchzuführen, macht es besonders wertvoll in der biologischen Forschung .
Eigenschaften
CAS-Nummer |
648422-69-9 |
|---|---|
Molekularformel |
C16H11NO2 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-(4-prop-2-ynoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO2/c1-2-11-18-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)19-16/h1,3-10H,11H2 |
InChI-Schlüssel |
JBPKBCOEYWKMFR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
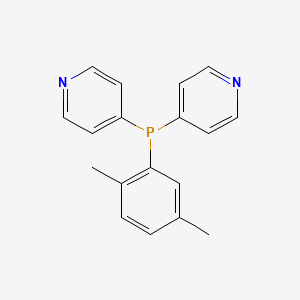
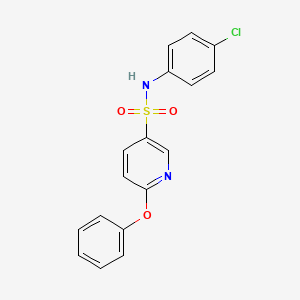
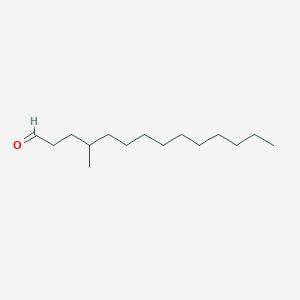
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
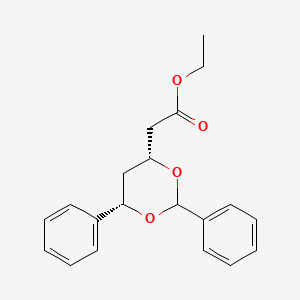
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)
